molecular formula C8H8N2O2 B3096530 (2-Amino-1,3-benzoxazol-6-yl)methanol CAS No. 128618-37-1

(2-Amino-1,3-benzoxazol-6-yl)methanol

Cat. No.: B3096530
CAS No.: 128618-37-1
M. Wt: 164.16 g/mol
InChI Key: AXEOZVRBWVKHEM-UHFFFAOYSA-N
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Description

(2-Amino-1,3-benzoxazol-6-yl)methanol is a benzoxazole-based compound serving as a versatile building block in organic synthesis and medicinal chemistry research . The compound features a benzoxazole core, a structure of high interest in drug discovery, and is functionalized with both amino and methanol groups, which enhance its solubility and provide handles for further chemical modification . Benzoxazole derivatives are extensively studied for their broad spectrum of biological activities. Research on analogous compounds indicates potential applications as precursors for developing antimicrobial agents, with activity against models like Gram-positive bacteria, and anticancer agents, showing cytotoxic effects on various cancer cell lines . Furthermore, the scaffold is investigated for its potential in neurodegenerative disease research and, due to its planar, conjugated structure, may exhibit fluorescent properties useful in biochemical assays and material science . The reactive sites on this molecule, specifically the primary alcohol on the benzene ring and the amino group on the oxazole ring, make it a valuable intermediate for constructing more complex molecules. It can undergo typical reactions such as oxidations, esterifications, and nucleophilic substitutions, enabling researchers to explore diverse structure-activity relationships (SAR) . Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment and in accordance with good laboratory practices. Refer to the Safety Data Sheet for specific hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-1,3-benzoxazol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEOZVRBWVKHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306994
Record name 2-Amino-6-benzoxazolemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128618-37-1
Record name 2-Amino-6-benzoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128618-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-benzoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Pathway Elucidation Pertinent to 2 Amino 1,3 Benzoxazol 6 Yl Methanol

Elucidation of Benzoxazole (B165842) Ring Formation Mechanisms

The synthesis of the 2-aminobenzoxazole (B146116) scaffold, the core of (2-Amino-1,3-benzoxazol-6-yl)methanol, can be achieved through several mechanistic pathways, most commonly originating from substituted 2-aminophenols.

One prominent method involves the cyclization of a 2-aminophenol (B121084) derivative with a cyanating agent. rsc.org A notable example is the reaction with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which serves as a non-hazardous electrophilic cyanating agent. acs.orgresearchgate.net The proposed mechanism for this reaction, catalyzed by a Lewis acid such as Boron trifluoride etherate (BF₃·Et₂O), proceeds as follows:

The Lewis acid activates the NCTS, enhancing its electrophilicity. acs.org

The amino group of the 2-aminophenol performs a nucleophilic attack on the cyano group of the activated NCTS. acs.org

This is followed by the elimination of the sulfonamide residue. acs.org

An intramolecular cyclization occurs where the hydroxyl group attacks the electron-deficient carbon of the cyano group. acs.org

The final 2-aminobenzoxazole product is formed upon workup. acs.org

Another pathway involves the oxidative cyclodesulfurization of thioureas, which are formed in situ from the reaction of a 2-aminophenol with an isothiocyanate. nih.gov An environmentally benign approach utilizes molecular iodine (I₂) as a mediator. nih.gov The plausible mechanism involves:

Base-promoted oxidative iodination of an intermediate N-(2-hydroxyphenyl)thiourea. nih.gov

Subsequent base-promoted intramolecular cyclization forms a new C-O bond. nih.gov

The final step involves the elimination of elemental sulfur and the regeneration of I₂, affording the 2-aminobenzoxazole derivative. nih.gov

Table 1: Summary of Benzoxazole Ring Formation Mechanisms

Method Precursor Reagents/Catalysts Key Mechanistic Steps Reference
Electrophilic Cyanation 2-Aminophenol derivative N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·Et₂O Lewis acid activation, nucleophilic attack by NH₂, elimination, intramolecular cyclization by OH acs.org
Oxidative Cyclodesulfurization 2-Aminophenol derivative, Isothiocyanate I₂, Base In situ thiourea (B124793) formation, oxidative iodination, intramolecular C-O bond formation, elimination of sulfur nih.gov
Traditional Condensation 2-Aminophenol Cyanogen bromide (BrCN) Nucleophilic attack followed by cyclization (Note: BrCN is highly toxic) nih.gov

Studies on Intramolecular Rearrangement Reactions (e.g., Smiles Rearrangement)

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction that has been effectively utilized for the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This rearrangement provides an efficient pathway for the functionalization of heteroaromatic rings. acs.orgresearchgate.net

The process is typically initiated from a benzoxazole-2-thiol precursor. The mechanism unfolds through the following key stages:

The benzoxazole-2-thiol is first activated, for instance, by reaction with chloroacetyl chloride, followed by S-alkylation. acs.orgnih.gov

An amine then acts as a nucleophile, attacking the C2 carbon of the benzoxazole ring. This step is the hallmark of the Smiles rearrangement. acs.orgnih.gov

This nucleophilic attack leads to the formation of a transient spiro intermediate, where the benzoxazole ring is disrupted. acs.orgnih.gov

The intermediate subsequently undergoes rearomatization and hydrolysis (often base-mediated) to yield the thermodynamically stable N-substituted 2-aminobenzoxazole product. acs.orgnih.gov

This rearrangement is particularly valuable as it allows for the introduction of various amine substituents at the C2 position under relatively economic conditions. acs.org

Reactivity Profiling of the Amino and Methanol (B129727) Functional Groups

The chemical character of this compound is defined by the interplay of its three main components: the benzoxazole core, the 2-amino group, and the 6-methanol group.

The methanol group (-CH₂OH) at the C6 position is a primary alcohol attached to an aromatic system, making it susceptible to oxidation. The oxidation can be controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Partial Oxidation to Aldehyde: Using mild oxidizing agents can selectively convert the methanol group to (2-Amino-1,3-benzoxazol-6-yl)carbaldehyde. Reagents suitable for this transformation include Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. These reagents are known for their ability to oxidize primary alcohols to aldehydes with minimal over-oxidation.

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the methanol group directly to the corresponding carboxylic acid, 2-Amino-1,3-benzoxazole-6-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or ruthenium tetroxide (RuO₄).

Table 2: Potential Oxidation Products of the Methanol Moiety

Target Product Reagent Class Example Reagents Expected Product Name
Aldehyde Mild Oxidants Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) (2-Amino-1,3-benzoxazol-6-yl)carbaldehyde
Carboxylic Acid Strong Oxidants Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) 2-Amino-1,3-benzoxazole-6-carboxylic acid

The 2-amino group (-NH₂) significantly influences the reactivity of the benzoxazole ring.

Nucleophilic Reactivity: The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in reactions with various electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylated derivatives (amides). For example, reacting with acetyl chloride would yield N-(6-(hydroxymethyl)-1,3-benzoxazol-2-yl)acetamide.

Alkylation: The amino group can be alkylated using alkyl halides, although polyalkylation can be a competing side reaction.

Condensation: The nucleophilic amino group can condense with aldehydes and ketones to form Schiff bases (imines).

Electrophilic Reactivity: As an electron-donating group, the 2-amino substituent activates the benzoxazole ring system towards electrophilic aromatic substitution. While the benzoxazole ring itself is relatively stable, the amino group directs incoming electrophiles to specific positions on the benzene (B151609) portion of the molecule. globalresearchonline.net Nitration of benzoxazole, for instance, predominantly occurs at the C6-position; however, the presence of substituents will influence the final regioselectivity. globalresearchonline.net

The hydroxyl of the 6-methanol group can be readily derivatized to form esters and ethers, which are common strategies for modifying the molecule's properties.

Esterification: The formation of esters can be accomplished through several standard methods.

Reaction with Acyl Halides: The most straightforward method involves reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Fischer Esterification: This involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄). google.com The reaction is reversible and typically requires the removal of water to drive it to completion. A more modern approach for esterifying amino acids, which can be adapted here, uses trimethylchlorosilane in methanol. nih.gov

Etherification: The synthesis of ethers from the methanol group is commonly achieved via the Williamson ether synthesis.

The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion.

The resulting alkoxide is then treated with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the corresponding ether.

Computational Chemistry and Theoretical Studies on 2 Amino 1,3 Benzoxazol 6 Yl Methanol and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of benzoxazole (B165842) derivatives. researchgate.netnih.gov These studies often focus on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govzsmu.edu.ua

For benzoxazole analogues, DFT calculations reveal how different substituents on the benzoxazole core influence the electronic distribution and the HOMO-LUMO gap. nih.gov This analysis helps in predicting sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and softness are calculated from these orbital energies to provide a quantitative measure of the molecule's chemical behavior. researchgate.net For instance, studies on related heterocyclic systems have shown that modifications to the scaffold can significantly alter these electronic parameters, thereby tuning the molecule's reactivity and biological activity. nih.gov

Table 1: Calculated Electronic Properties of a Benzoxazole Analogue


Note: Data presented is for a representative benzopyran analogue, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, as a proxy for the specific compound of interest. nih.gov

Conformational Analysis and Energetic Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Theoretical methods are employed to map the energetic landscape of a molecule, identifying low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.net

For flexible molecules like (2-Amino-1,3-benzoxazol-6-yl)methanol, which has a rotatable hydroxymethyl group, understanding the preferred conformation is crucial for predicting how it will bind to a biological target. Computational studies can model the effect of different environments, such as aqueous solution, on the conformational preferences. researchgate.net This analysis is fundamental for subsequent structure-based design approaches like molecular docking, where the ligand's conformation upon binding is a key determinant of the interaction strength.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. walisongo.ac.idchemrxiv.org

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They often correspond to lone pairs on heteroatoms like oxygen and nitrogen.

Positive Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. They are typically found around hydrogen atoms attached to electronegative atoms (e.g., in -NH2 or -OH groups).

Neutral Regions (Green): These areas have a near-zero potential.

For 2-aminobenzoxazole (B146116) analogues, MEP maps highlight the nucleophilic character of the amino group and the benzoxazole nitrogen, as well as the electrophilic nature of the amine and hydroxyl protons. researchgate.netresearchgate.net This information is vital for understanding non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition at a receptor's active site. nih.gov

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bonding)

In silico molecular descriptors are calculated to predict the pharmacokinetic properties of a molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These properties are essential for determining a compound's drug-likeness.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration.

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity (oil/water solubility). It influences how a drug is distributed in the body and its ability to cross cell membranes.

Hydrogen Bonding: The number of hydrogen bond donors and acceptors is a key factor in molecular recognition and solubility. Computational methods can predict the propensity of a molecule to form intramolecular or intermolecular hydrogen bonds. researchgate.netrowansci.com

For the 2-aminobenzoxazole scaffold, computational tools can rapidly calculate these descriptors for a large number of analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and further testing. researchgate.net

Table 2: Predicted Molecular Descriptors for 2-Aminobenzoxazole


Note: Data presented is for the parent compound 2-Aminobenzoxazole. nih.gov

Structure-Based Computational Design Approaches

Structure-based design utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. This approach is heavily reliant on computational methods to simulate and predict these interactions. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov For benzoxazole derivatives, docking studies have been extensively used to explore their potential as inhibitors for various protein targets, including protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net

In these simulations, the benzoxazole analogue is placed into the active site of the target protein, and its conformational flexibility is explored to find the most stable binding mode. The results provide a binding score, which estimates the binding free energy, and detailed information about the intermolecular interactions, such as:

Hydrogen Bonds: Key interactions where the benzoxazole core or its substituents engage with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions involving the aromatic rings of the benzoxazole scaffold and aromatic amino acid residues like phenylalanine or tyrosine.

Docking studies have successfully identified key residues and interactions that are crucial for the inhibitory activity of benzoxazole derivatives, guiding the synthesis of more potent analogues. rsc.orgnih.gov For example, simulations have shown that the benzoxazole moiety can act as a hinge-binding core in kinase inhibitors. nih.gov

Table 3: Example of Molecular Docking Results for Benzoxazole Derivatives against Protein Kinase Targets


Note: The data is a composite representation from studies on various benzoxazole analogues to illustrate typical findings. researchgate.netnih.govnih.gov

Fragment-based drug design (FBDD) is an approach where small chemical fragments are identified that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity. The 2-aminobenzoxazole scaffold is an excellent candidate for FBDD due to its rigid, bicyclic structure and its capacity for forming key hydrogen bond interactions. rsc.orgnih.gov

In this strategy, the benzoxazole core can be identified as a "hinge-binding" fragment that anchors the molecule in the ATP-binding site of kinases. nih.gov Computational methods are then used to design modifications, adding other chemical groups that can form favorable interactions with adjacent pockets of the active site. This approach allows for the efficient exploration of chemical space and the development of highly potent and selective inhibitors. nih.gov

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. By analyzing a set of known active and inactive molecules, a pharmacophore model can be generated that represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

While specific ligand-based pharmacophore models for this compound are not extensively detailed in publicly available literature, studies on analogous 2-aminobenzoxazole derivatives provide significant insights into the likely pharmacophoric features of this class of compounds. These studies often form the basis of virtual screening campaigns to identify novel bioactive molecules.

Research into various 2-aminobenzoxazole analogues has led to the development of several pharmacophore hypotheses tailored to different biological targets. For instance, in the context of kinase inhibition, a common pharmacophore model for this scaffold might include a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic or aromatic features.

A study on a series of substituted benzoxazole derivatives as VEGFR-2 inhibitors resulted in the generation of a five-point pharmacophore hypothesis. This model highlighted the key chemical features responsible for their inhibitory activity. The essential features of such a model, which could be extrapolated to this compound and its analogues, are often comprised of the following elements:

Hydrogen Bond Acceptors (HBA): These are typically electronegative atoms, such as oxygen or nitrogen, that can accept a hydrogen bond from the target protein. In the 2-aminobenzoxazole scaffold, the nitrogen and oxygen atoms of the benzoxazole ring system are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): These are typically hydrogen atoms attached to electronegative atoms, which can be donated to a suitable acceptor group on the target protein. The primary amino group at the 2-position of the benzoxazole ring is a prominent hydrogen bond donor. The hydroxyl group of the methanol (B129727) substituent at the 6-position also serves as a key hydrogen bond donor.

Aromatic Ring (AR): The fused benzoxazole ring system itself provides a key aromatic feature, which can engage in pi-pi stacking or other non-covalent interactions with aromatic residues in the binding site of a target protein.

Based on the analysis of various 2-aminobenzoxazole derivatives, a representative ligand-based pharmacophore model can be constructed. The table below outlines the key pharmacophoric features that are likely crucial for the biological activity of this class of compounds.

Pharmacophore FeaturePotential Chemical Group on this compoundRole in Ligand-Target Interaction
Hydrogen Bond Acceptor (HBA)Benzoxazole Ring Nitrogen/OxygenForms hydrogen bonds with donor groups on the receptor.
Hydrogen Bond Donor (HBD)2-Amino GroupDonates a hydrogen bond to an acceptor group on the receptor.
Hydrogen Bond Donor (HBD)6-Hydroxymethyl GroupDonates a hydrogen bond to an acceptor group on the receptor.
Aromatic Ring (AR)Benzoxazole Ring SystemEngages in aromatic interactions (e.g., pi-pi stacking) with the receptor.

Further computational studies, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), on series of benzoxazole derivatives have provided more detailed insights into the spatial arrangement of these features and their influence on biological activity. These studies generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) would enhance or diminish the activity of the compounds, thereby refining the pharmacophore models.

In a structure-activity relationship (SAR) study focused on 2-aminobenzoxazole derivatives as inhibitors of the sphingosine-1-phosphate transporter Spinster Homolog 2 (Spns2), a pharmacophore was interrogated based on a known inhibitor. nih.gov This investigation revealed that the benzoxazole moiety serves as an effective and conformationally rigid linker, mimicking a 'phenyl-oxadiazole' group found in the parent compound. nih.gov The study also highlighted the importance of a hydrophobic tail and a positively charged amine head group for potent inhibition. nih.gov While this compound itself does not possess a long hydrophobic tail, this finding underscores the modular nature of the pharmacophore for this class of compounds, where different substituents can be introduced to optimize interactions with specific targets.

The development of such ligand-based pharmacophore models is a critical step in modern drug discovery. These models serve as powerful tools for the virtual screening of large chemical databases to identify novel and structurally diverse compounds with the potential for desired biological activity. The hits identified from such screenings can then be synthesized and subjected to biological evaluation, accelerating the discovery of new therapeutic agents.

In Vitro Biological Investigations of Benzoxazole Derivatives with Amino and Hydroxyl Functionalities

Antimicrobial Activity Spectrum

Derivatives of 2-aminobenzoxazole (B146116) have demonstrated a wide spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi.

Numerous studies have synthesized and screened benzoxazole (B165842) derivatives for their antibacterial capabilities. A study involving 2-substituted benzoxazoles found that several compounds demonstrated potent activity, particularly against Escherichia coli. nih.gov Another investigation of Schiff bases derived from 2-(4-aminophenyl)benzoxazole showed that the synthesized compounds exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. longdom.orgresearchgate.net

Research into 3-(2-benzoxazol-5-yl)alanine derivatives revealed selective activity, with several compounds inhibiting the growth of Gram-positive Bacillus subtilis while showing no effect against Gram-negative Escherichia coli. nih.gov This selectivity suggests that specific structural modifications can target different bacterial cell wall types. The mechanism of action for some benzoxazole derivatives is believed to involve the inhibition of essential enzymes like DNA gyrase. nih.gov

Compound ClassGram-Positive Strain(s)Gram-Negative Strain(s)Observed ActivityReference
2-Substituted BenzoxazolesS. pyogenes, S. aureusP. aeruginosa, E. coliPotent activity, especially against E. coli at 25 µg/mL. nih.gov
Schiff Bases of 2-(4-aminophenyl)benzoxazoleS. aureus, B. subtilisE. coli, P. aeruginosaSignificant antimicrobial activity observed. longdom.orgresearchgate.net
3-(2-benzoxazol-5-yl)alanine DerivativesB. subtilisE. coliSelective activity against Gram-positive bacteria. nih.gov

The antifungal potential of benzoxazole derivatives has also been well-documented. Synthesized Schiff bases have shown notable activity against fungal strains such as Aspergillus niger and Candida albicans. longdom.orgresearchgate.net Similarly, a study on 2-substituted benzoxazoles reported moderate antifungal activity against Aspergillus clavatus and Candida albicans. nih.gov

Further research focusing on a series of benzoxazole derivatives synthesized via PPA-catalyzed condensation found that many of the compounds possessed moderate to strong antifungal activities against a panel of eight phytopathogenic fungi. mdpi.com For instance, one derivative demonstrated a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com Studies on 3-(2-benzoxazol-5-yl)alanine derivatives also confirmed that nearly half of the tested compounds exhibited antifungal properties, including against the pathogenic yeast C. albicans. nih.gov

Compound ClassFungal Strain(s)Observed ActivityReference
Schiff Bases of 2-(4-aminophenyl)benzoxazoleA. niger, C. albicansGood antifungal activity. longdom.orgresearchgate.net
2-Substituted BenzoxazolesA. clavatus, C. albicansModerate antifungal activity. nih.gov
PPA-catalyzed BenzoxazolesVarious phytopathogenic fungiInhibition rates over 50% against several fungi. mdpi.com
3-(2-benzoxazol-5-yl)alanine DerivativesC. albicansSignificant antifungal properties. nih.gov

The emergence of multidrug-resistant Mycobacterium tuberculosis (MTB) has spurred the search for novel antitubercular agents. Benzoxazole derivatives have emerged as a promising scaffold in this area. researchgate.net A comprehensive review has summarized the evaluation of numerous benzoxazole derivatives against MTB, noting that while none have yet reached preclinical optimization, many have shown interesting activity. researchgate.net For example, certain synthesized pyrazoline-benzoxazoles demonstrated potent activity against various strains of MTB, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. researchgate.net

Anticancer and Antiproliferative Effects

The cytotoxic and antiproliferative properties of benzoxazole derivatives against various cancer cell lines have been extensively investigated, revealing their potential as scaffolds for new oncology therapeutics.

Derivatives of 2-aminobenzoxazole have demonstrated significant cytotoxic effects across a range of human cancer cell lines. In one study, a newly synthesized 2-aminobenzothiazole (B30445) derivative, a close structural analog of 2-aminobenzoxazoles, exhibited potent antiproliferative effects on HCT116 (colon), A549 (lung), and A375 (melanoma) cell lines with IC₅₀ values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. nih.gov Another study reported that certain 2-hydrazinylbenzoxazole derivatives showed strong cytotoxic effects against hepatocellular carcinoma (IC₅₀ of 5.5 µg/ml) and breast cancer (IC₅₀ of 5.6 µg/ml) cell lines. researchgate.net

A new benzoxazole derivative, referred to as BB, showed a clear dose-dependent toxic effect on both MCF-7 and MDA-MB breast cancer cell lines, with IC₅₀ values of 28 nM and 22 nM, respectively. bibliomed.org Furthermore, studies on 3-(2-benzoxazol-5-yl)alanine derivatives found that while many compounds were toxic to both normal and cancer cells, a few exhibited significantly lower toxicity to normal cells, marking them as potential candidates for further development as anticancer agents. nih.gov

Compound ClassCancer Cell Line(s)IC₅₀ / ActivityReference
2-Aminobenzothiazole DerivativeHCT116 (Colon), A549 (Lung), A375 (Melanoma)IC₅₀ = 6.43 µM, 9.62 µM, 8.07 µM nih.gov
2-Hydrazinylbenzoxazole DerivativesHepatocellular Carcinoma, Breast CancerIC₅₀ = 5.5 µg/ml, 5.6 µg/ml researchgate.net
Benzoxazole Derivative [BB]MCF-7 (Breast), MDA-MB (Breast)IC₅₀ = 28 nM, 22 nM bibliomed.org
N-(benzo[d]oxazol-2-yl) hydrazinecarboxamidesHeLa, IMR-32, MCF-7Dose-dependent anticancer activity. tandfonline.com

Beyond direct cytotoxicity, some benzoxazole derivatives exert their anticancer effects by interfering with the cell cycle. Mechanistic studies on a 2-aminobenzothiazole derivative revealed that it induces G2/M cell cycle arrest in leukemia and breast cancer cell lines. nih.gov This arrest was associated with an upregulation of CyclinB1 protein expression and a reduction in the phosphorylation of CDK1, a key regulator of the G2/M transition. nih.gov

Another investigation into a modified benzoxazole-based VEGFR-2 inhibitor found that the compound caused a significant accumulation of HepG2 (liver cancer) cells in the pre-G1 phase of the cell cycle. nih.gov Compared to control cells where only 2.70% were in the pre-G1 phase, 70.23% of cells treated with the benzoxazole derivative accumulated in this phase, indicating a potent inhibition of cell proliferation. nih.gov This ability to modulate the cell cycle is a key mechanism behind the antiproliferative effects of this class of compounds.

Enzyme and Receptor Target Engagement Studies

The interaction of small molecules with biological macromolecules is a cornerstone of drug discovery. This section explores the engagement of 2-aminobenzoxazole derivatives with key enzymes and receptors, as elucidated through in vitro assays.

Inhibition of Key Enzymes (e.g., involved in cellular proliferation, microbial pathways)

While direct enzymatic inhibition data for (2-Amino-1,3-benzoxazol-6-yl)methanol is not extensively available, studies on related 2-aminobenzoxazole derivatives have demonstrated significant inhibitory activity against various enzymes crucial for cellular proliferation and microbial survival.

One area of investigation has been the inhibition of carbonic anhydrases (CAs), enzymes involved in pH regulation and tumorigenesis. A series of 2-aminobenzoxazole-appended coumarins showed selective inhibition of tumor-associated CAs IX and XII, with inhibition constants (Ki) in the mid-nanomolar range. In contrast, these compounds displayed much weaker inhibition (Ki > 10 µM) against cytosolic isoforms CA I and II, suggesting a degree of selectivity for cancer-related enzymes.

Another target is the Sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2), which plays a role in inflammatory and autoimmune diseases. A potent inhibitor from the 2-aminobenzoxazole class, SLB1122168, was identified with an IC50 value of 94 ± 6 nM against Spns2-mediated S1P release. nih.gov

Furthermore, in the context of microbial pathways, 2-substituted benzoxazole derivatives have been investigated as potential inhibitors of DNA gyrase, an essential bacterial enzyme. Molecular docking studies have suggested that the antibacterial activity of some of these compounds can be attributed to their ability to bind to the active site of DNA gyrase. nih.gov

Table 1: Enzyme Inhibition by 2-Aminobenzoxazole Derivatives

Derivative Class Target Enzyme Inhibition Data
2-Aminobenzoxazole-appended coumarins Carbonic Anhydrase IX & XII Ki in mid-nanomolar range
2-Aminobenzoxazole derivative (SLB1122168) Spns2 IC50 = 94 ± 6 nM nih.gov

Ligand Binding Assays with Relevant Receptors

Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. For the 2-aminobenzoxazole scaffold, research has pointed towards engagement with several important receptor targets.

A notable finding is the activity of 2-substituted benzoxazole carboxamides as potent antagonists of the human 5-HT3A receptor, with nanomolar in vitro activity. nih.govnih.gov One particular derivative, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole, exhibited a high binding affinity for the 5-HT3 receptor, comparable to the established antagonist granisetron (B54018). nih.gov

In a different therapeutic area, 2-aminobenzoxazole derivatives have been explored as inhibitors of ChemR23, a receptor implicated in autoimmune diseases. These compounds were found to inhibit the chemotaxis of plasmacytoid dendritic cells, which are key producers of type I interferons. nih.gov

Additionally, 2-aminobenzoxazoles have been synthesized as ligands for the Hepatitis C Virus (HCV) internal ribosome entry site (IRES) RNA. Certain derivatives with extended groups at the 6-position showed the most promising activity, with EC50 values for target binding around 25-27 µM. nih.gov

Table 2: Receptor Binding Affinity of 2-Aminobenzoxazole Derivatives

Derivative Class Receptor Target Binding Affinity/Activity
2-Substituted benzoxazole carboxamides Human 5-HT3A Receptor Nanomolar antagonist activity nih.govnih.gov
5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole 5-HT3 Receptor High binding affinity, comparable to granisetron nih.gov
2-Aminobenzoxazole analogues ChemR23 Potent inhibitors of chemerin-induced chemotaxis nih.gov

Other Pharmacological Activities (In Vitro Context)

Beyond specific enzyme and receptor interactions, the broader pharmacological potential of 2-aminobenzoxazole derivatives has been explored in several in vitro contexts.

Antiviral Properties

The benzoxazole core is present in a number of compounds with demonstrated antiviral activity. As mentioned previously, 2-aminobenzoxazoles have been identified as ligands for the HCV IRES, thereby acting as viral translation inhibitors. nih.govnih.gov

Research into other viruses has also yielded promising results. A series of novel benzo-heterocyclic amine derivatives, which include the benzoxazole scaffold, exhibited potent broad-spectrum antiviral activity. Specifically, compounds 3f and 3g were active against both RNA viruses (influenza A, HCV, and Coxsackie B3 virus) and a DNA virus (Hepatitis B virus) at low micromolar concentrations. nih.govresearchgate.netsciprofiles.com Another study on 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles identified a compound with excellent inhibitory activity against influenza A/H3N2 with an EC50 of 37.03 µM. nih.gov

Table 3: Antiviral Activity of Benzoxazole Derivatives

Derivative Class Virus In Vitro Activity
2-Aminobenzoxazoles Hepatitis C Virus (HCV) IRES translation inhibitors nih.govnih.gov
Benzo-heterocyclic amines Influenza A, HCV, Cox B3, HBV IC50 values in the low micromolar range nih.govresearchgate.netsciprofiles.com

Anti-inflammatory Response

The anti-inflammatory potential of benzoxazole derivatives has been investigated, particularly in the context of inhibiting inflammatory responses triggered by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokines.

Studies have shown that novel benzoxazole derivatives containing a 4-amino-butanamide moiety can potently inhibit the mRNA expression of IL-1β and IL-6 in vitro. nih.gov Another investigation into bisbenzoxazole derivatives demonstrated a significant decrease in the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in LPS-stimulated mammalian macrophages. caymanchem.com These findings suggest that the benzoxazole scaffold could be a valuable starting point for the development of new anti-inflammatory agents.

Table 4: In Vitro Anti-inflammatory Effects of Benzoxazole Derivatives

Derivative Class Model System Key Findings
Benzoxazoles with 4-amino-butanamide moiety LPS-stimulated cells Potent inhibition of IL-1β and IL-6 mRNA expression nih.gov

Antioxidant Potential

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of significant interest. The antioxidant potential of benzoxazole derivatives has been evaluated using various in vitro assays.

One study on novel nitro and amino-substituted benzimidazole/benzothiazole-2-carboxamides, which are structurally related to benzoxazoles, identified a trihydroxy-substituted derivative as a potent antioxidant. This compound was significantly more potent than the reference antioxidant butylated hydroxytoluene (BHT) in both the 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. Another study on benzimidazolehydrazone derivatives also demonstrated significant antioxidant activity in DPPH, FRAP, and oxygen radical absorbance capacity (ORAC) assays, with the activity being dependent on the position of hydroxyl groups on the arylidene moiety.

Table 5: In Vitro Antioxidant Activity of Structurally Related Derivatives

Derivative Class Assay Results
Trihydroxy-substituted benzothiazole-2-carboxamide DPPH & FRAP Significantly more potent than BHT

Investigations into Neurological Modulation

The central nervous system (CNS) presents a complex and critical target for therapeutic agents. Benzoxazole derivatives have emerged as a class of compounds with the potential to modulate neurological pathways. While direct in vitro studies on this compound for neurological modulation are not extensively documented in publicly available research, the activities of structurally related 2-aminobenzoxazole derivatives provide valuable insights into its potential neuropharmacological profile.

Research into related compounds has explored their interaction with key neurological targets. For instance, certain 2-aminobenzoxazole derivatives have been investigated as inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2). nih.gov The S1P pathway is crucial for various biological processes, and its modulation is a therapeutic strategy for conditions like multiple sclerosis. nih.gov Inhibition of Spns2, which is upstream of S1P receptor engagement, offers an alternative approach that may circumvent some side effects associated with direct S1P receptor modulators. nih.gov A structure-activity relationship study on 2-aminobenzoxazole derivatives identified potent inhibitors of Spns2-mediated S1P release, demonstrating the potential of this scaffold in neurological applications. nih.gov

Furthermore, other benzoxazole-containing compounds have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Glutamate is the primary excitatory neurotransmitter in the brain, and mGluR5 is implicated in a variety of neurological and psychiatric disorders, including anxiety and Parkinson's disease. nih.gov The discovery of benzoxazole derivatives as mGluR5 NAMs highlights the versatility of this chemical framework in targeting CNS receptors. nih.gov

To illustrate the nature of these investigations, the following table summarizes hypothetical in vitro neurological modulation data for a series of 2-aminobenzoxazole derivatives, based on the types of assays reported in the literature for this class of compounds.

Compound IDTargetAssay TypeActivity (IC₅₀/EC₅₀)
BZX-01Spns2S1P Release Assay94 nM
BZX-02mGluR5Calcium Flux Assay0.5 µM
BZX-03Spns2S1P Release Assay1.2 µM
BZX-04mGluR5Calcium Flux Assay3.7 µM

This table is illustrative and based on activities reported for various 2-aminobenzoxazole derivatives in the scientific literature.

Broader Pharmacological Screening (e.g., Antihypertensive, Antiepileptic, Pesticidal)

Beyond neurological modulation, the benzoxazole core is associated with a diverse range of pharmacological activities. Broader screening of this compound and its analogs for other therapeutic applications is a logical step in drug discovery.

Antihypertensive Activity:

Antiepileptic Activity:

The potential for benzoxazole derivatives to act as anticonvulsant agents has been explored. Studies on related benzothiazole (B30560) derivatives, which share a similar bicyclic core, have shown promising results in preclinical models of epilepsy. researchgate.net For instance, a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones demonstrated significant anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. nih.gov These findings suggest that the benzoxazole scaffold could be a valuable template for the design of new antiepileptic drugs.

Pesticidal Activity:

The application of benzoxazole derivatives extends beyond human medicine into agrochemicals. Several 2-aminobenzoxazole derivatives have been designed and synthesized as potential antifungal agents against phytopathogenic fungi. nih.gov In vitro antifungal assays revealed that many of these compounds exhibited excellent and broad-spectrum activities against a range of plant pathogens. nih.gov Additionally, novel β-naphthol derivatives incorporating a benzothiazolylamino group have shown significant insecticidal potential. nih.gov This indicates that the broader class of 2-aminobenzoxazoles warrants investigation for their pesticidal properties.

The following table provides a representative summary of the types of data generated in broader pharmacological screening of benzoxazole and related heterocyclic derivatives.

Compound SeriesPharmacological Target/ScreenModelKey Findings
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-onesAnticonvulsant ActivityMES and scPTZ seizure models (mice)Potent activity, with one compound showing an ED₅₀ of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). nih.gov
2,4-Diamino-6,7-dimethoxyquinazolinesAntihypertensive ActivityAlpha 1-adrenoceptor binding assayHigh (nM) binding affinity for alpha 1-adrenoceptors. nih.gov
2-Aminobenzoxazole derivativesAntifungal ActivityIn vitro against phytopathogenic fungiExcellent and broad-spectrum antifungal activity, with some compounds having EC₅₀ values in the range of 1.48–16.6 µg/mL. nih.gov
β-Naphthol derivatives with benzothiazolylamino groupInsecticidal ActivityOriental armyworm and diamondback moth larvaeFavorable insecticidal potential, with some compounds showing LC₅₀ values of 0.0988–5.8864 mg·L⁻¹ against diamondback moth. nih.gov

This table is illustrative and based on activities reported for various benzoxazole and related derivatives in the scientific literature.

Structure Activity Relationship Sar Studies for Benzoxazole Compounds Featuring Amino and Hydroxyl Groups

Systemic Modification of Substituents and Their Influence on Biological Potency

SAR studies have shown that the biological activity of 2-aminobenzoxazole (B146116) derivatives is highly dependent on the nature and position of substituents on the benzoxazole (B165842) ring and the amino group. nih.gov

Modifications at the 2-Amino Group: The primary amine at the 2-position is a critical feature. Its replacement or substitution can drastically alter activity. For instance, converting the primary amine to a secondary or tertiary amine, or incorporating it into a cyclic structure like a pyrrolidine (B122466), can enhance potency for specific targets. In studies of 2-aminobenzoxazole derivatives as inhibitors of the sphingosine-1-phosphate transporter Spns2, incorporating a pyrrolidine head group at the 2-amino position resulted in potent inhibitors. nih.gov

Modifications on the Benzene (B151609) Ring: The introduction of various substituents onto the benzene portion of the benzoxazole core significantly impacts biological potency.

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents play a crucial role. The presence of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) at different positions can enhance or diminish activity depending on the biological target. researchgate.netmdpi.com For example, in a series of benzoxazolylalanine derivatives, introducing an electron-accepting bromine atom at the 7-position increased antifungal activity. nih.gov

Hydrophobic/Alkyl Groups: Adding hydrophobic tails, such as a decyl group, has been shown to be effective in optimizing the inhibitory activity of 2-aminobenzoxazoles against certain transporters. nih.gov

Modifications of the Hydroxymethyl Group: The hydroxyl group, often present as a hydroxymethyl substituent at the 6-position, is a key site for hydrogen bonding. Modifications at this position, such as esterification or etherification, can influence solubility, cell permeability, and interaction with target proteins.

The following table summarizes the influence of systemic modifications on the biological potency of 2-aminobenzoxazole derivatives based on various studies.

Modification Site Substituent Type General Influence on Potency Example Target/Activity
2-Amino GroupCyclic amines (e.g., pyrrolidine)Increased potencySpns2 Inhibition nih.gov
Benzene Ring (Position 5/6)Hydrophobic alkyl chains (e.g., decyl)Increased potencySpns2 Inhibition nih.gov
Benzene Ring (Position 7)Electron-withdrawing (e.g., Bromine)Increased activityAntifungal nih.gov
Benzene RingElectron-withdrawing/donating groupsModulated activityAntimicrobial, Antiproliferative researchgate.net
2-PositionHeterocyclic groups (azaaromatic)ActiveAntifungal nih.gov
2-PositionHydrocarbon groupsInactiveAntifungal nih.gov

Positional Isomer Effects on Activity Profiles

The specific placement of substituents, such as the amino and methanol (B129727) groups, on the benzoxazole scaffold is a critical determinant of biological activity. Shifting a functional group by even one position can lead to a dramatic change in efficacy, highlighting the precise structural requirements for interaction with biological targets. rsc.org

For example, a study on Spns2 inhibitors compared two structural isomers of a 2-aminobenzoxazole derivative. The compound with the hydrophobic tail at the 6-position (33p) showed significantly higher potency (IC50 = 94 ± 6 nM) than its isomer with the tail at the 5-position (32p, IC50 = 227 ± 13 nM). nih.gov This demonstrates that the 6-position is optimal for accommodating this specific substituent for this particular target.

Similarly, research on benzoxazolylalanine derivatives showed that changing the positions of three methoxy (B1213986) groups on a phenyl substituent dramatically affected antifungal activity. A compound with a 3,4,5-trimethoxyphenyl group was active, whereas its 2,4,5-trimethoxyphenyl isomer was inactive. nih.gov This underscores the sensitivity of the biological response to the spatial arrangement of substituents.

The relative positions of the core amino and hydroxyl groups are also fundamentally important. While direct comparative studies on moving the amino group from the 2-position or the hydroxymethyl from the 6-position of the target compound are not extensively detailed in the provided context, the general principles of SAR suggest that such changes would profoundly impact the molecule's ability to bind to its target. The established activity of 2-aminobenzoxazoles implies that the amino group at this specific position is often crucial for forming key interactions. acs.org

Identification of Key Pharmacophoric Features

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of molecular features necessary for biological activity. researchgate.net For amino- and hydroxyl-substituted benzoxazoles, several key pharmacophoric features have been identified.

A typical pharmacophore model for this class of compounds includes:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms within the oxazole (B20620) ring are common hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The primary amine at the 2-position and the hydroxyl group of the methanol substituent are critical hydrogen bond donors.

Aromatic/Hydrophobic Regions (Hp/Aro): The fused benzene ring provides a hydrophobic region that can engage in van der Waals or pi-pi stacking interactions with the target protein.

One study on the cytotoxic activity of benzoxazole derivatives generated a pharmacophore model that included two hydrogen bond acceptors and one hydrophobic feature as essential for activity. esisresearch.orgnih.gov Another analysis focusing on antimicrobial activity also identified hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features as key contributors to the inhibition of targets like DNA gyrase. esisresearch.org These models confirm that the interplay between hydrogen bonding capacity and the hydrophobic character of the benzoxazole scaffold is fundamental to its biological function.

Correlation between Computational Descriptors and Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure and biological activity of a set of compounds. nih.gov This is achieved by correlating computational descriptors (e.g., electronic, steric, and lipophilic properties) with experimentally observed activities.

For benzoxazole and related heterocyclic derivatives, QSAR models have been successfully developed. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. rsc.org

Key findings from such studies include:

Lipophilicity (log P): A parabolic relationship between lipophilicity and receptor affinity has been observed for similar 2-aminobenzimidazole (B67599) derivatives. This suggests that there is an optimal lipophilicity for activity; compounds that are too hydrophilic or too lipophilic may have poor permeability or target engagement. nih.govresearchgate.net

Steric and Electrostatic Fields: 3D-QSAR models for benzoxazole derivatives as anticancer agents have indicated that both steric bulk and electrostatic potential are critical for activity. The contour maps generated from these models can guide the design of new compounds by showing where bulky groups are favored or disfavored and where positive or negative electrostatic potential is beneficial. rsc.org

These computational models provide valuable insights that can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process and avoiding costly and time-consuming synthesis. rsc.org

Design of Targeted Libraries for SAR Refinement

Following initial SAR exploration, the design and synthesis of targeted compound libraries are a crucial step for refining lead compounds and deepening the understanding of the SAR. nih.gov This approach involves the systematic synthesis of a focused set of analogs based on initial findings to explore specific structural hypotheses. nih.gov

The development of efficient synthetic methods is key to this process. Recent advancements have provided various routes to synthesize diverse 2-aminobenzoxazoles, enabling the creation of such libraries. acs.orgresearchgate.net For instance, a study aimed at developing potent Spns2 inhibitors initiated a broad SAR study that identified the 2-aminobenzoxazole scaffold as viable. nih.gov Based on this, they likely designed and synthesized a targeted library of derivatives with modifications to the hydrophobic tail and the cyclic amine head group to pinpoint the most potent combinations.

The design of these libraries is often guided by the pharmacophore models and QSAR results discussed previously. By focusing on compounds that fit the established pharmacophore and have predicted optimal computational descriptors, researchers can enhance the efficiency of lead optimization. nih.gov This rational design process accelerates the journey from a preliminary hit compound to a refined lead candidate with improved potency and properties.

Advanced Analytical Characterization Techniques for 2 Amino 1,3 Benzoxazol 6 Yl Methanol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of novel benzoxazole (B165842) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (2-Amino-1,3-benzoxazol-6-yl)methanol and its derivatives. ¹H and ¹³C NMR spectra offer precise information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the compound's carbon-hydrogen framework.

¹H NMR Spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For benzoxazole derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns (singlet, doublet, triplet, etc.) revealing their substitution pattern on the benzene (B151609) ring. The protons of the methanol (B129727) group (-CH₂OH) would exhibit characteristic shifts, as would the protons of the amino group (-NH₂), which are often broad and may exchange with deuterated solvents.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms in the benzoxazole ring are characteristic, with the carbon atom at position 2 (C=N) typically appearing significantly downfield (around δ 155-160 ppm). rsc.org The carbons of the benzene ring and any substituents can also be assigned based on their chemical shifts.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish connectivity between protons and carbons, which is crucial for unambiguously assigning all signals in complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 2-Aminobenzoxazole (B146116) Derivatives This table presents a compilation of typical chemical shift ranges observed for various 2-aminobenzoxazole derivatives. Specific values vary based on the exact substitution pattern and the solvent used.

Atom TypeTechniqueTypical Chemical Shift (δ) in ppmNotes
Aromatic Protons¹H NMR7.0 - 8.6Splitting patterns depend on substitution.
Amino Protons (-NH₂)¹H NMR4.8 - 5.8 (broad)Shift and appearance can vary significantly with solvent and concentration.
Methanol Protons (-CH₂OH)¹H NMR~4.6 (CH₂) / Variable (OH)The hydroxyl proton signal is often broad and its position is solvent-dependent.
Benzoxazole C2¹³C NMR155 - 160Characteristic downfield shift for the C=N carbon. rsc.org
Aromatic Carbons¹³C NMR100 - 150Specific shifts are determined by the positions and nature of substituents. rsc.org
Methanol Carbon (-CH₂OH)¹³C NMR~60 - 65Typical range for a primary alcohol carbon attached to an aromatic system.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated with characteristic peaks corresponding to the vibrational frequencies of specific chemical bonds.

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:

N-H Stretching: The amino group (-NH₂) typically shows one or two sharp to medium absorption bands in the 3300-3500 cm⁻¹ region.

O-H Stretching: The hydroxyl group (-OH) of the methanol substituent gives rise to a broad and strong absorption band, usually in the 3200-3600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹.

C=N Stretching: The characteristic imine bond within the benzoxazole ring produces a strong absorption band around 1630-1690 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the ether linkage in the oxazole (B20620) ring and the alcohol group appears in the 1050-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
AminoN-H Stretch3300 - 3500Medium, often two bands
HydroxylO-H Stretch3200 - 3600Strong, Broad
AromaticC-H Stretch3000 - 3100Weak to Medium
Imine (Oxazole Ring)C=N Stretch1630 - 1690Medium to Strong
Ether/AlcoholC-O Stretch1050 - 1250Strong

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is particularly valuable as it can determine the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units).

This precision allows for the determination of the elemental composition of the parent ion, providing unequivocal confirmation of the molecular formula of the synthesized compound. nih.govijrdst.org ESI-MS is well-suited for analyzing polar and thermally labile molecules like benzoxazole derivatives, as it gently transfers ions from solution to the gas phase without significant fragmentation. The most common observation is the protonated molecule [M+H]⁺.

Table 3: Example of HRMS Data for a 2-Aminobenzoxazole Derivative This table illustrates how HRMS data is presented to confirm a molecular formula.

Derivative FormulaIon TypeCalculated m/zFound m/zReference
C₂₇H₄₀N₃O₄S[M+H]⁺502.2740502.2752 rsc.org
C₂₈H₃₃N₆O₅S[M+H]⁺565.2233565.2247 rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them vital for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic chemistry. nih.govijrdst.org It is employed to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of starting materials and the formation of the product.

Optimize Solvent Systems: TLC helps in determining the appropriate solvent system (eluent) for purification by column chromatography.

Preliminary Purity Check: A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

For benzoxazole synthesis, TLC can track the cyclization of the o-aminophenol precursor into the final benzoxazole product. researchgate.net The spots are typically visualized under UV light, as the aromatic benzoxazole ring is UV-active.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique used for the final purity assessment of synthesized compounds. nih.gov A small amount of the sample is dissolved and injected into a column packed with a stationary phase (commonly C18 silica (B1680970) gel). A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

The output is a chromatogram, where each peak corresponds to a different component. The purity of the target compound is determined by the relative area of its corresponding peak. For many pharmaceutical and research applications, a purity of >95% or higher, as determined by HPLC, is required. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. While the specific crystal structure for this compound has not been detailed in publicly available literature, extensive crystallographic studies on closely related 2-aminobenzoxazole derivatives offer significant insights into the structural characteristics of this class of compounds.

Research on derivatives such as 2-(2-aminophenyl)-1,3-benzoxazole and 2-(4-aminophenyl)-1,3-benzoxazole has been particularly informative, revealing key structural motifs and packing arrangements that are likely relevant to the parent compound.

A detailed study of 2-(2-aminophenyl)-1,3-benzoxazole revealed that it crystallizes with two independent, yet very similar, molecules (A and B) in the asymmetric unit. nih.gov The analysis showed that the molecular skeletons are nearly planar, with only slight dihedral angles of 0.74(8)° and 0.67(6)° between the benzoxazole and phenyl ring planes for molecules A and B, respectively. nih.gov This planarity is a critical feature influencing electronic properties and potential intermolecular interactions.

The crystal structure is stabilized by a combination of hydrogen bonding and aromatic stacking. A significant intramolecular N—H⋯N hydrogen bond is present in each molecule, which contributes to the planar conformation. nih.gov Furthermore, intermolecular N—H⋯N hydrogen bonds link the molecules into zigzag chains that propagate through the crystal lattice. nih.gov These chains are further organized into a three-dimensional network by weak aromatic π–π stacking interactions, with a minimum centroid-to-centroid distance of 3.6212(9) Å. nih.gov

Similarly, the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole shows that the benzoxazole ring system is not perfectly coplanar with the appended benzene ring, exhibiting a dihedral angle of 11.8(1)°. researchgate.net The crystal packing in this derivative is also heavily influenced by intermolecular N—H⋯N hydrogen bonds, which link adjacent molecules into one-dimensional chains. researchgate.net These chains are further associated into a two-dimensional network through π–π interactions, with a centroid-centroid distance of 3.6560(15) Å. researchgate.net

The crystallographic data from these derivatives provide a robust model for predicting the solid-state structure of this compound, suggesting it would likely exhibit a near-planar geometry stabilized by a network of hydrogen bonds involving the amino and hydroxyl functional groups, as well as potential π–π stacking of the benzoxazole rings.

Interactive Table 1: Crystallographic Data for 2-(2-Aminophenyl)-1,3-benzoxazole

ParameterValue
Chemical FormulaC₁₃H₁₀N₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.0151 (4)
b (Å)12.1818 (4)
c (Å)14.5428 (5)
β (°)100.267 (1)
Volume (ų)2095.45 (12)
Z8
Data sourced from Acta Crystallographica Section E. nih.gov

Interactive Table 2: Key Interaction Distances for 2-(2-Aminophenyl)-1,3-benzoxazole

Interaction TypeDistance (Å)
Intramolecular H⋯N (Molecule A)2.094 (18)
Intramolecular H⋯N (Molecule B)2.146 (18)
Intermolecular H⋯N2.289 (15)
π–π Stacking (Centroid-Centroid)3.6212 (9)
Data sourced from Acta Crystallographica Section E. nih.gov

Interactive Table 3: Crystallographic Data for 2-(4-Aminophenyl)-1,3-benzoxazole

ParameterValue
Chemical FormulaC₁₃H₁₀N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.864 (2)
b (Å)25.101 (8)
c (Å)7.151 (2)
β (°)106.94 (1)
Volume (ų)1006.1 (5)
Z4
Data sourced from Acta Crystallographica Section E. researchgate.net

Applications and Future Directions in Chemical Biology and Materials Science for 2 Amino 1,3 Benzoxazol 6 Yl Methanol

Strategic Use in Medicinal Chemistry Lead Optimization (Non-Clinical Context)

The benzoxazole (B165842) core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to interact with various biological targets. mdpi.comnih.gov Derivatives of this heterocycle exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govmdpi.comnih.gov The structure of (2-Amino-1,3-benzoxazol-6-yl)methanol is particularly advantageous for lead optimization, a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound. nih.gov

The 2-amino group and the 6-hydroxymethyl group on the benzoxazole ring serve as strategic handles for chemical modification. Structure-activity relationship (SAR) studies on various benzoxazole series have consistently shown that substitutions at the C2 and C5/C6 positions significantly influence biological activity. mdpi.com For instance, the 2-amino group can be readily acylated, alkylated, or converted into other functional groups to explore interactions within a target's binding pocket. Similarly, the 6-hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to introduce diverse substituents. This allows for the systematic modification of the molecule's steric and electronic properties to optimize target engagement. nih.govnih.gov

In the context of developing novel therapeutic agents, this compound can serve as a core fragment for building libraries of compounds. For example, its derivatives could be designed as inhibitors for enzymes like Pks13 in Mycobacterium tuberculosis or as selective COX-2 inhibitors for anti-inflammatory applications. nih.govacs.orgnih.gov The strategic placement of its functional groups allows for the exploration of chemical space to identify candidates with improved efficacy and reduced off-target effects in a non-clinical setting.

Table 1: Selected Pharmacological Activities of Benzoxazole Scaffolds

Biological Activity Target/Application Area Key Structural Features Reference(s)
Anti-inflammatory Cyclooxygenase (COX-2) Inhibition 2-substituted aryl or heterocyclic groups nih.gov
Anticancer DNA Binding, Enzyme Inhibition Substituted phenyl rings at C2 position nih.govmdpi.com
Antimicrobial DNA Gyrase Inhibition Varied substitutions at C2 and C5 positions nih.gov
Melatoninergic Ligands MT₁ and MT₂ Receptors N-acyl derivatives nih.gov

Versatility as Synthetic Intermediates for Complex Organic Molecules

Beyond its direct applications in medicinal chemistry, this compound is a valuable synthetic intermediate for the construction of more complex organic molecules. The dual functionality of an aromatic amine and a benzylic alcohol on a stable heterocyclic core provides multiple avenues for synthetic transformations. researchgate.net

The 2-amino group can participate in a variety of classical reactions, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 2-position. It can also act as a nucleophile in condensation reactions to form larger heterocyclic systems, such as imidazobenzoxazoles. nih.gov The 6-hydroxymethyl group can be activated (e.g., conversion to a tosylate or halide) to allow for nucleophilic substitution, enabling the attachment of various side chains or the linkage to other molecular scaffolds.

The synthesis of the benzoxazole core itself is well-established, typically involving the condensation of a 2-aminophenol (B121084) with a carbonyl compound or its equivalent. rsc.orgnih.gov The presence of the amino and hydroxymethyl groups on this compound allows it to act as a building block in multi-step syntheses, contributing the benzoxazole motif to a larger target molecule. This versatility is crucial in the synthesis of natural products and complex molecular architectures where pre-functionalized heterocyclic intermediates are required. researchgate.net

Development as Chemical Probes and Biosensors (e.g., Fluorescent Probes)

Benzoxazole derivatives are well-known for their favorable photophysical properties, including strong absorption and fluorescence emission, making them excellent candidates for the development of chemical probes and biosensors. periodikos.com.brmdpi.com The benzoxazole ring system often forms the core fluorophore in these molecular tools. This compound is an ideal starting point for creating such probes.

The intrinsic fluorescence of the benzoxazole core can be modulated by substitutions on the ring. The 2-amino group, being an electron-donating group, can enhance the fluorescence quantum yield and shift the emission wavelength. researchgate.net More importantly, the reactive handles (amino and hydroxymethyl groups) can be used to attach specific recognition units (e.g., ligands for metal ions, reactive groups for specific analytes) or to link the fluorophore to biomolecules.

For example, a fluorescent probe for detecting specific metal ions like Zn²⁺ or Cd²⁺ could be synthesized by attaching a chelating agent to the 6-hydroxymethyl position. mdpi.com Similarly, probes for detecting biologically relevant molecules like nitric oxide or biothiols can be designed by modifying the 2-amino group to react specifically with the target analyte, leading to a "turn-on" or "turn-off" fluorescent response. nih.govnih.gov This strategy allows for the sensitive and selective detection of analytes in complex biological environments. periodikos.com.br

Table 2: Benzoxazole Derivatives as Fluorescent Probes

Probe Target Recognition Mechanism Fluorophore Core Reference(s)
DNA Intercalation Naphthoxazole/Benzoxazole periodikos.com.br
Biothiols (GSH/Hcy/Cys) Electrophilic addition to a nitroalkene Benzothiazole (B30560) (bioisostere) nih.gov
Metal Ions (Zn²⁺, Cd²⁺) Chelation within a macrocycle 1,3-bis(benzo[d]oxazol-2-yl)phenyl mdpi.com

Contributions to Advanced Materials and Catalysis Research

The rigid, planar structure and electronic properties of the benzoxazole scaffold make it a useful component in the design of advanced materials and catalysts. researchgate.net Benzoxazole-containing polymers can exhibit high thermal stability and unique optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. This compound can be used as a monomer in polymerization reactions, with the hydroxymethyl and amino groups providing sites for creating polymer chains, for example, in the formation of polyamides or polyurethanes.

In catalysis, benzoxazole derivatives can serve as ligands for transition metals. The nitrogen atom in the oxazole (B20620) ring and the exocyclic amino group of this compound can coordinate with metal centers, forming stable complexes. These complexes can be designed to catalyze a variety of organic transformations. The ability to easily modify the scaffold at the 6-position allows for the tuning of the ligand's steric and electronic environment, which in turn can influence the activity and selectivity of the resulting catalyst. researchgate.net Numerous synthetic methods for benzoxazoles utilize metal or nano-particle catalysts, highlighting the strong interplay between this heterocycle and catalysis research. ajchem-a.comacs.orgajchem-a.com

Emerging Research Areas and Unexplored Potential of Substituted Benzoxazoles

While the applications of benzoxazoles in medicine and materials are well-documented, new research areas continue to emerge. One such area is the development of benzoxazole-based agrochemicals, where these compounds have shown potential as herbicides, fungicides, and insecticides. mdpi.com The structural diversity achievable with scaffolds like this compound could lead to the discovery of new crop protection agents.

Another emerging field is the development of dual-action or multi-target drugs, where a single molecule is designed to interact with multiple biological targets. The benzoxazole scaffold is well-suited for this approach, and the functional groups of this compound provide the necessary handles to incorporate pharmacophores for different targets. researchgate.net Furthermore, the potential of benzoxazoles in treating neurodegenerative diseases and as novel antibiotics against resistant strains remains an active area of investigation. mdpi.comnih.gov The unexplored chemical space around the this compound core offers significant opportunities to generate novel molecular entities for these challenging therapeutic areas. nih.gov

Challenges and Opportunities in the Academic Investigation of Novel Benzoxazole Scaffolds

Despite the broad utility of benzoxazoles, challenges remain in their academic investigation. The development of green, efficient, and regioselective synthetic methods for producing complex, multi-substituted benzoxazoles is an ongoing challenge. rsc.orgmdpi.com While many methods exist, they often require harsh conditions or expensive catalysts, limiting their accessibility. mdpi.comajchem-a.com

A significant opportunity lies in the "scaffold hopping" approach, where the benzoxazole core is used to replace other heterocyclic systems in known active compounds to discover novel intellectual property and improved properties. acs.orgresearchgate.net The specific substitution pattern of this compound makes it an interesting candidate for such explorations.

Furthermore, there is a need for a deeper understanding of the structure-property relationships of novel benzoxazole scaffolds. Comprehensive studies combining synthesis, biological evaluation, and computational modeling are required to unlock the full potential of these compounds. researchgate.net The academic investigation of unique, pre-functionalized building blocks like this compound is crucial for pushing the boundaries of what can be achieved with this versatile heterocyclic system, paving the way for future innovations in both medicine and materials science.

Table of Compounds Mentioned

Compound Name
This compound
2-aminophenol
Benzoxazole
Caboxamycin
Nocarbenzoxazole G
Nakijinol B
Pseudopteroxazole
Riluzole
Zopolrestat
Phortress
TAM16
Omeprazole
Donepezil
Cefixime
Griseofulvin

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Amino-1,3-benzoxazol-6-yl)methanol, and how can reaction progress be monitored?

  • Methodology : A common approach involves cyclization of precursor amines with carbon disulfide (CS₂) under basic conditions, followed by hydrazine-mediated ring closure. For example, analogous benzothiazole derivatives are synthesized by reacting 6-chloro-2-aminobenzothiazole with CS₂ in ethanol, followed by hydrazine addition .
  • Monitoring : Thin-layer chromatography (TLC) using solvent systems like n-hexane/ethyl acetate (40:60) is effective for tracking intermediates .

Q. How can the purity of this compound be validated post-synthesis?

  • Recrystallization : Purification via methanol or ethanol recrystallization is standard. For instance, hydrazide derivatives are recrystallized from methanol to achieve >95% purity .
  • Analytical Techniques : High-performance liquid chromatography (HPLC) or melting point analysis (e.g., mp 139.5–140°C for structurally similar compounds ) can confirm purity.

Q. What spectroscopic methods are suitable for characterizing this compound?

  • NMR/FTIR : ¹H/¹³C NMR confirms aromatic protons and the amino-methanol moiety. FTIR identifies N-H (3200–3400 cm⁻¹) and O-H (broad ~3300 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₈H₇N₂O₂ requires [M+H]⁺ = 163.0508).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Crystallographic Tools : SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement .
  • Data Collection : High-resolution synchrotron data (≤1.0 Å) is ideal. For example, analogous benzoxazoles are resolved using SHELX in PDB entries like 3PE6 .

Q. How do solvent choice and reaction temperature impact the synthesis yield of this compound?

  • Optimization : Methanol is preferred for its solubility and low reactivity. Elevated temperatures (reflux, ~65°C) improve cyclization efficiency, as seen in hydrazide syntheses .
  • Contradictions : Ethanol may reduce side reactions compared to methanol in some protocols . Yield discrepancies require DOE (Design of Experiments) to isolate variables.

Q. What strategies address contradictory solubility data for this compound in polar solvents?

  • Reanalysis : Compare literature values with experimental measurements (e.g., solubility in methanol vs. DMSO). Adjust pH to exploit protonation states; the compound’s amino group enhances water solubility at acidic pH .
  • Advanced Techniques : Use dynamic light scattering (DLS) to assess aggregation in conflicting reports.

Q. How can this compound be evaluated as a potential enzyme inhibitor in biochemical assays?

  • Case Study : Analogous benzoxazole derivatives (e.g., ZYH ligand) inhibit human monoacylglycerol lipase (MGL) via X-ray crystallography and docking studies. IC₅₀ values are determined using fluorometric assays with 4-nitrophenyl acetate substrates .
  • Protocol : Pre-incubate the compound with MGL, then measure residual activity. Molecular docking (AutoDock Vina) predicts binding modes to the active site.

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(2-Amino-1,3-benzoxazol-6-yl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.